Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Derivatives
Spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives, including novel pyridyl-substituted analogues, were synthesized involving diastereoselective cyclopropanation reactions. These compounds, characterized by X-ray structural analysis, play a significant role in organic synthesis and medicinal chemistry (Yong et al., 2007).
Antimicrobial and Anti-Inflammatory Activities
Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines were studied for their antimicrobial, anti-inflammatory, and antioxidant activities. Some compounds exhibited significant antimicrobial activity against S. aureus and showed an anti-inflammatory effect superior to diclofenac, a commonly used drug, highlighting their potential in pharmacological research (Mandzyuk et al., 2020).
Chemical Transformations
Studies on Raney nickel-catalyzed hydrogenation of substituted spiro[cyclopropane-3-(1-pyrazolines)] led to compounds containing a spirocyclopropane fragment. This research contributes to the development of new synthetic routes and compounds in organic chemistry (Kostyuchenko et al., 2005).
Antifungal Activity
Research on spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives demonstrated significant antifungal activity against Candida albicans, indicating their potential in developing new antifungal agents (Maruoka et al., 2008).
Anti-Monoamine Oxidase and Antitumor Properties
Novel 3H-Spiro[benzo[H] Quinazoline-5,1′-Cyclohexane]-4(6H)-One derivatives were synthesized and evaluated for their effects on brain monoamine oxidase activity and antitumor properties. Some compounds showed promising results in suppressing tumor growth, suggesting their potential in cancer research (Markosyan et al., 2014).
Cascade Ring-Opening/Cyclization Reaction
A study on the ring-opening/cyclization cascade reaction of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions expanded the substrate scope for the annulation reaction of nitrocyclopropanes and contributed to heterocyclic chemistry (Tang et al., 2022).
properties
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-3-7-11(10-6)4-9(1-2-9)5-14-7/h3H,1-2,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLIIJZYZSGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN3C(=CC(=N3)C(=O)O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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